2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine

Lipophilicity Drug-likeness Physicochemical properties

This compound serves as a critical benchmark for defining the upper-bound lipophilic tolerance (XLogP3 3.3) of 1-arylsulfonylpyrrolidine chemotypes. The 4-bromophenyl group introduces halogen bonding potential with protein backbone carbonyls and provides a strong anomalous signal for SAD phasing in co-crystallography—features absent in fluorinated analogs. Procure for parallel liver microsome stability assays (human/mouse) with metabolite ID via LC-MS, alongside PAMPA and logD₇.₄ measurements against more polar analogs. Essential for medicinal chemistry teams optimizing scaffolds for 5-HT₆ receptor modulation and cardiovascular/dyslipidemia targets.

Molecular Formula C16H17BrN2O3S
Molecular Weight 397.29
CAS No. 1903829-19-5
Cat. No. B2517317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine
CAS1903829-19-5
Molecular FormulaC16H17BrN2O3S
Molecular Weight397.29
Structural Identifiers
SMILESCC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H17BrN2O3S/c1-12-2-7-16(18-10-12)22-14-8-9-19(11-14)23(20,21)15-5-3-13(17)4-6-15/h2-7,10,14H,8-9,11H2,1H3
InChIKeyGHEJNYADEYCVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine (CAS 1903829-19-5): A 4-Bromophenyl Sulfonyl Pyrrolidine Pyridine Ether for Chemical Biology and Screening


2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is a synthetic organic compound classified as a 1-arylsulfonylpyrrolidine ether bearing a 5-methylpyridine moiety [1]. Its core scaffold—a pyrrolidine ring N-linked to an arylsulfonyl group and O-linked to a heteroaryl group—is explored in multiple patent families as scaffolds for CNS disorders (e.g., 5-HT6 receptor modulation) and cardiovascular/dyslipidemia targets [2][3]. This specific compound, with its 4-bromophenyl substituent, is a research chemical used as a building block or screening library member, with no reported clinical data.

Why Generic Substitution of 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine Fails: Physicochemical Divergence Underscores Selection Priority


Closely related members of the 1-arylsulfonylpyrrolidine-3-oxy-5-methylpyridine family exhibit distinct physicochemical property profiles that preclude simple interchangeability in biological assays [1]. Replacing the 4-bromophenyl group with a 2-fluorophenyl or 4-ethoxy-3-fluorophenyl moiety results in markedly different lipophilicity (ΔXLogP3 up to 0.6), hydrogen bond acceptor capacity (ΔHBA up to 2), and molecular weight (ΔMW up to 60.9 g/mol) [2][3]. These computed descriptors directly influence passive membrane permeability, protein binding, and off-target promiscuity, meaning that any in-class substitution carries a high risk of altering the compound's physicochemical behavior in screening cascades. A careful selection based on the evidence below is therefore critical, even in the early stages of hit identification.

2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine: Direct Quantitative Comparison of Physicochemical Differentiation


Elevated Lipophilicity (XLogP3) Compared to 2-Fluorophenyl and 4-Ethoxy-3-Fluorophenyl Analogs

The 4-bromophenyl derivative exhibits significantly higher predicted lipophilicity than its 2-fluorophenyl counterpart, with a computed XLogP3-AA of 3.3 versus 2.7 [1][2]. It is also more lipophilic than the 4-ethoxy-3-fluorophenyl analog (XLogP3 = 3.0) [3]. This quantitative difference suggests potential advantages in membrane permeation for CNS or intracellular targets, but may also increase non-specific protein binding, guiding its use in parallel screening or property-structure mapping.

Lipophilicity Drug-likeness Physicochemical properties

Moderate Heavy Atom Count and Molecular Weight Distinguish from Wider Screening Library Representatives

With a molecular weight (MW) of 397.3 g/mol, the 4-bromophenyl derivative sits near the traditional 'rule-of-five' cutoff, whereas the 2-fluorophenyl analog (MW 336.4 g/mol) offers a significantly lower molecular volume [1][2]. The 4-ethoxy-3-fluorophenyl compound has an intermediate MW of 380.4 g/mol [3]. This places the 4-bromophenyl analog as a 'heavier' option in the series, potentially advantageous for exploring larger protein pockets or where bromine-mediated anomalous scattering (for X-ray crystallography) is desired.

Molecular weight Fragment-based drug design Rule-of-5

Distinct HBA Profile and Rotatable Bond Parity Offer Unique Interaction Signature

The 4-bromophenyl compound possesses 5 hydrogen-bond acceptor (HBA) sites, one fewer than the 2-fluorophenyl analog (6 HBA) and two fewer than the 4-ethoxy-3-fluorophenyl analog (7 HBA) [1][2][3]. Despite these differences, all three compounds share the same rotatable bond count (4). The equivalent rotatable bond count with differing HBA capacity implies that the 4-bromophenyl analog provides a simplified, more focused hydrogen-bonding pharmacophore while maintaining conformational flexibility comparable to its analogs.

Hydrogen bonding Ligand efficiency Scaffold optimization

High-Fidelity Application Scenarios for 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine in Research and Drug Discovery


Physicochemical Profiling Benchmark for Halogen-Substituted Sulfonyl Pyrrolidine Libraries

Given its elevated XLogP3 (3.3) and distinctly heavier molecular profile, the compound serves as a benchmark for exploring the upper-bound lipophilic tolerance of sulfonyl pyrrolidine chemotypes. Researchers can use it to define the property space 'roof' for this series by comparing passive permeability (PAMPA) and logD₇.₄ measurements against the more polar 2-fluorophenyl (XLogP3 2.7) and 4-ethoxy-3-fluorophenyl (XLogP3 3.0) analogs, enabling data-driven scaffold optimization [1][2][3].

Structural Biology Probe for Halogen Bonding and Anomalous Scattering

The presence of a 4-bromophenyl group introduces potential for halogen bonding interactions with backbone carbonyls in protein targets, a feature absent in the 2-fluorophenyl analog. Furthermore, the bromine atom provides a substantial anomalous signal (f' and f'' values) for single-wavelength anomalous dispersion (SAD) phasing in X-ray crystallography. This compound can thus be co-crystallized with a protein target derived from the 5-HT₆ or cardiovascular target space cited in sulfonyl pyrrolidine patents [4][5].

Comparative Metabolic Stability Screening Panel

The compound's increased lipophilicity and reduced HBA count suggest a different metabolic soft spot profile compared to its 2-fluorophenyl and 4-ethoxy-3-fluorophenyl analogs. Procurement of this compound for parallel liver microsome (human/mouse) stability assays, followed by metabolite ID via LC-MS, provides an immediate dataset to guide the medicinal chemistry strategy for improving metabolic stability within the series [1].

Quote Request

Request a Quote for 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.